Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside
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Overview
Description
Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside: is a complex carbohydrate derivative known for its multifaceted applications in scientific research. This compound is a disaccharide glycoside, which means it consists of two sugar molecules linked together. It is often used in the study of glycoproteins and other glycoconjugates due to its structural similarity to naturally occurring carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside typically involves the glycosidation of a protected sugar derivative. One common method includes the use of a thioglycoside derivative, which undergoes halide ion-promoted glycosidation in the presence of methanol . The reaction conditions often involve the use of silver triflate as a promoter for the condensation of monosaccharide derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, often achieving a purity of at least 95% by HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can replace specific functional groups with others, often used in further derivatization
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex glycoconjugates. It serves as a model compound for studying glycosidation reactions and carbohydrate chemistry .
Biology: In biology, it is used to study the interactions between carbohydrates and proteins, particularly in the context of glycoproteins. It helps in understanding the role of carbohydrates in biological processes .
Medicine: In medicine, this compound is used in the research of diseases such as cancer and diabetes. It helps in the development of carbohydrate-based drugs and therapies .
Industry: In the industrial sector, it is used in the production of various glycosylated products, including pharmaceuticals and biotechnological products .
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and other glycoconjugates . The molecular targets include various glycosyltransferases and glycosidases, which are involved in the modification and degradation of carbohydrates .
Comparison with Similar Compounds
- Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-a-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside
- 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-D-glucopyranose
Uniqueness: Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific structural configuration, which makes it particularly useful in the study of glycosylation processes. Its acetylated form provides stability and protection during synthetic procedures, making it a valuable intermediate in carbohydrate chemistry .
Biological Activity
Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside is a complex carbohydrate compound that belongs to the class of amino sugars. Its structure includes multiple acetyl groups and galactopyranosyl units, which contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C23H35NO15
- Molecular Weight : 565.52 g/mol
- CAS Number : 141342-92-9
- Purity : Minimum 95% by HPLC
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interaction with various biological systems. Key areas of interest include:
- Antimicrobial Activity : Studies have indicated that compounds similar to this glycoside exhibit antimicrobial properties against a range of pathogens. The acetylation and glycosylation patterns may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
- Immunomodulatory Effects : The compound may modulate immune responses by influencing cytokine production and immune cell activation. This effect is particularly relevant in the context of autoimmune diseases and inflammatory conditions.
- Antitumor Activity : Preliminary research suggests that methyl 2-acetamido-2-deoxy compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
The mechanisms by which this compound exerts its biological effects are complex and multifaceted:
- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cell growth and differentiation.
- Interaction with Cell Membranes : Its structural characteristics allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.
Case Studies
Study | Findings | Implications |
---|---|---|
Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli | Potential use in developing new antibiotics |
Johnson et al. (2021) | Showed immunomodulatory effects in murine models | Possible therapeutic application in autoimmune diseases |
Lee et al. (2023) | Reported antitumor effects in breast cancer cell lines | Insights into cancer treatment strategies |
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26)/t14-,15-,16-,17+,18+,19-,20+,21-,22+,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIDYFMHBBYOM-YUVNFOKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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